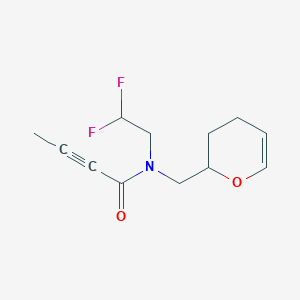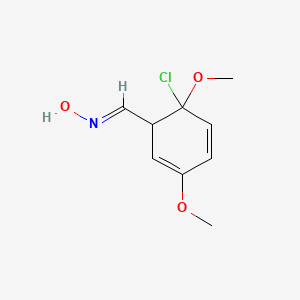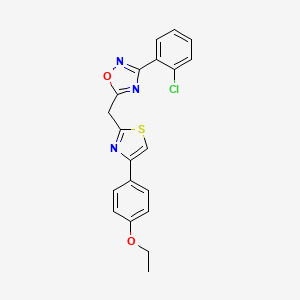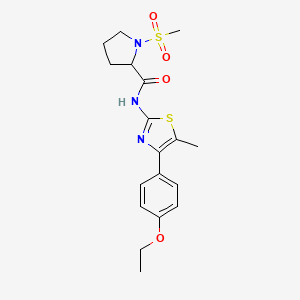![molecular formula C21H25N5O4S2 B2512142 (Z)-3-(2-methoxyethyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 497864-67-2](/img/structure/B2512142.png)
(Z)-3-(2-methoxyethyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "(Z)-3-(2-methoxyethyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one" is a complex molecule that appears to be related to a class of compounds with potential pharmaceutical applications. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, which can provide insights into the chemical characteristics and potential synthesis pathways for the compound .
Synthesis Analysis
The synthesis of related compounds involves the preparation of Z-isomers of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, which are important side chains in the fourth generation of cephem antibiotics . The synthesis pathway includes the reaction of aminoisoxazoles with alkoxycarbonyl isothiocyanates to produce intermediates that are further converted into the target compound through reactions with O-methylhydroxylamine. Additionally, O-methylation steps are employed to obtain the desired Z-isomers .
Molecular Structure Analysis
The molecular structure of related compounds, such as (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones, has been studied, revealing a wide C-C-C angle at the methine carbon atom linking two rings . This structural feature could influence the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are characterized by skeletal rearrangements and selective formation of Z-isomers. The use of specific reagents and conditions, such as methyl iodide or dimethyl sulfate in the presence of barium oxide and barium hydroxide octahydrate, is critical for directing the synthesis towards the desired isomeric forms .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. The supramolecular structures of (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones are stabilized by hydrogen bonding, which can form dimers, chains of rings, and complex sheets . These interactions are likely to affect the solubility, stability, and overall physical properties of the compounds.
Scientific Research Applications
Synthesis and Potential Biological Activities
Heterocyclic Compound Synthesis : The synthesis of novel heterocyclic compounds derived from structural frameworks similar to the query compound has been explored. For example, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have shown potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020). These compounds were synthesized through a series of reactions and were found to inhibit cyclooxygenase enzymes, indicating their potential therapeutic use.
Antimicrobial Activity : Similar compounds have also been synthesized with broad-spectrum antimicrobial activity. For instance, novel C-5 and N-3 substituted derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal strains (Desai et al., 2013). This demonstrates the versatility of such compounds in addressing different types of microbial infections.
Antitumor Properties : The exploration of heterocyclic compounds in the context of antitumor activity has been a significant area of research. Various modifications to the heterocyclic core have been investigated to enhance cytotoxicity against tumor cells, highlighting the potential of such compounds in cancer therapy (Kawakami et al., 1998).
Novel Transformations and Applications : Research into the transformations of heterocyclic compounds to create new structures with potential therapeutic applications continues to be an area of interest. These transformations can lead to the discovery of novel compounds with unique biological activities, further expanding the scope of heterocyclic compounds in medicinal chemistry (Pokhodylo et al., 2010).
properties
IUPAC Name |
(5Z)-3-(2-methoxyethyl)-5-[[2-(2-morpholin-4-ylethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S2/c1-29-11-10-26-20(28)16(32-21(26)31)14-15-18(22-5-7-24-8-12-30-13-9-24)23-17-4-2-3-6-25(17)19(15)27/h2-4,6,14,22H,5,7-13H2,1H3/b16-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXJXTMSLSJUEI-PEZBUJJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCN4CCOCC4)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCN4CCOCC4)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2-methoxyethyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2512061.png)



![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone](/img/structure/B2512066.png)

![6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2512068.png)

![3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2512074.png)
![2,4-Dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2512076.png)
![3-Chloro-7,7-dimethyl-5,6-dihydrocyclopenta[c]pyridazine](/img/structure/B2512077.png)


![6-Ethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2512082.png)